Benzyl carbamimidate;4-methylbenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-methylbenzenesulfonic acid, a component of the compound, is achieved on an industrial scale by the sulfonation of toluene . Common impurities include benzenesulfonic acid and sulfuric acid . The monohydrate form of 4-methylbenzenesulfonic acid contains a certain amount of water . The total moisture present as an impurity can be estimated using the Karl Fischer method .Molecular Structure Analysis

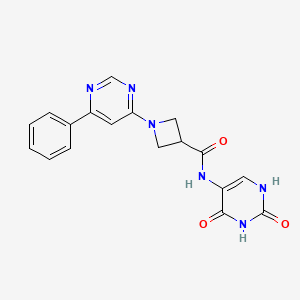

The molecular structure of Benzyl carbamimidate;4-methylbenzenesulfonic acid is represented by the formula C15H18N2O4S. The structure of 4-methylbenzenesulfonic acid, a component of the compound, is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-methylbenzenesulfonic acid, a component of the compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzenesulfonic acid, a component of the compound, include a molecular weight of 172.202 . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .Aplicaciones Científicas De Investigación

Drug Development and Medicinal Chemistry

Benzyl carbamimidate;4-methylbenzenesulfonic acid derivatives find applications in drug development. For instance:

- Sorafenib Tosylate : A kinase inhibitor used in cancer therapy, particularly for hepatocellular carcinoma and renal cell carcinoma. The tosylate salt of sorafenib contains the 4-methylbenzenesulfonic acid moiety .

- Tosufloxacin Tosylate : An antibacterial agent belonging to the fluoroquinolone class. Its tosylate salt incorporates the 4-methylbenzenesulfonic acid group .

Dye and Pigment Chemistry

The compound’s sulfonic acid functionality makes it suitable for dye and pigment synthesis. For instance:

- Pigment Red 53 : Also known as Lake Red C, this azo dye contains the 4-methylbenzenesulfonic acid monosodium salt. It finds use in textiles, paints, and plastics .

Cascade Reactions and Caged Compounds

Recent studies have explored the acid-catalyzed condensation between benzyl carbamate and glyoxal. During this cascade reaction, researchers discovered new processes and observed hindrances in the formation of caged compounds .

Mecanismo De Acción

While specific information on the mechanism of action for Benzyl carbamimidate;4-methylbenzenesulfonic acid was not found, sulfonamide drugs, which have a similar structure, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states .

Safety and Hazards

Direcciones Futuras

While specific future directions for Benzyl carbamimidate;4-methylbenzenesulfonic acid were not found, the study of imidazole, a similar compound, suggests that it plays an important role in humans, such as catalysis in enzymatic processes . Imidazole-based compounds with various therapeutic properties make up the therapeutic arsenal and new bioactive compounds proposed in various works . This suggests that similar compounds could be used as prototypes to obtain new drugs .

Propiedades

IUPAC Name |

benzyl carbamimidate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C7H8O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H3,9,10);2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMROMJPIDIEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)

![N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2675663.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2675668.png)

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2675669.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)

![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2675674.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)

![5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2675676.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2675678.png)